N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
CAS No.:
Cat. No.: VC15146532
Molecular Formula: C23H19ClN6O3
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19ClN6O3 |
|---|---|
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
| Standard InChI | InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
| Standard InChI Key | GHQVHXNLUBWTRU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
Introduction
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound featuring a unique molecular structure. It includes a chlorophenyl group and a methoxyphenyl moiety linked to a pentazatricyclo framework, which is notable for its intricate arrangement of nitrogen atoms and cyclic structure. This compound's molecular formula reflects its complexity, comprising various functional groups that may contribute to its biological activity and potential therapeutic applications.
Synthesis and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves several key steps, including condensation, cyclization, and acylation reactions. These processes require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Common reagents include strong acids or bases for functional group transformations and oxidizing agents for necessary modifications.
Comparison with Similar Compounds
Similar compounds, such as N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide, also exhibit complex structures with potential biological activities. These compounds highlight the diversity within this chemical space while emphasizing the unique structural characteristics that may confer specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume